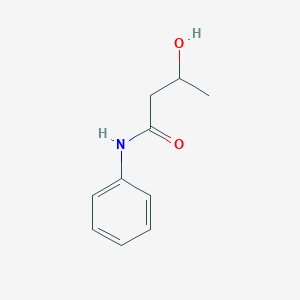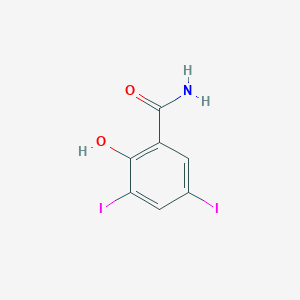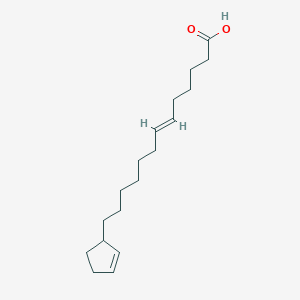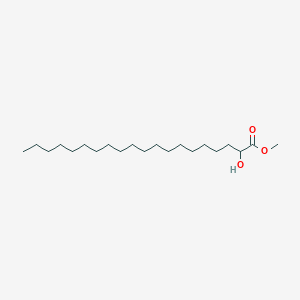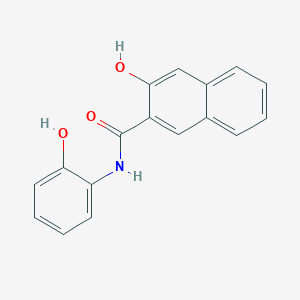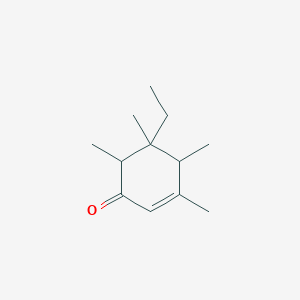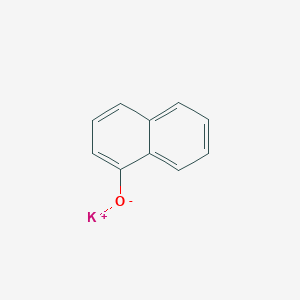
1-Naphthalenol, potassium salt
Descripción general
Descripción
1-Naphthalenol, potassium salt is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol, potassium salt is not well understood. However, it is believed to act as a nucleophile in organic reactions. In biochemistry, it is believed to undergo oxidation by enzymes to form a reactive intermediate that can then react with other molecules.
Efectos Bioquímicos Y Fisiológicos
1-Naphthalenol, potassium salt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Naphthalenol, potassium salt in lab experiments is its high purity. This ensures that the results obtained are accurate and reproducible. Additionally, it is relatively inexpensive and readily available. However, one of the limitations of using this compound is its toxicity. It is important to handle it with care and use appropriate safety measures.
Direcciones Futuras
There are several future directions for the use of 1-Naphthalenol, potassium salt in scientific research. One direction is to investigate its potential as an anticancer agent. Additionally, its use as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Furthermore, its antioxidant properties could be studied for potential therapeutic applications.
Conclusion:
In conclusion, 1-Naphthalenol, potassium salt is a versatile chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and innovative applications in the field of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-Naphthalenol, potassium salt has various applications in scientific research. It is used as a reagent in organic synthesis, specifically in the synthesis of naphthols. It is also used as a catalyst in the synthesis of various organic compounds. In biochemistry, it is used as a substrate for enzymes that catalyze the oxidation of alcohols. Additionally, it is used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
19402-71-2 |
|---|---|
Nombre del producto |
1-Naphthalenol, potassium salt |
Fórmula molecular |
C10H7KO |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
potassium;naphthalen-1-olate |
InChI |
InChI=1S/C10H8O.K/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H;/q;+1/p-1 |
Clave InChI |
AKCXVUZCFGJVCX-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
Otros números CAS |
19402-71-2 |
Números CAS relacionados |
90-15-3 (Parent) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

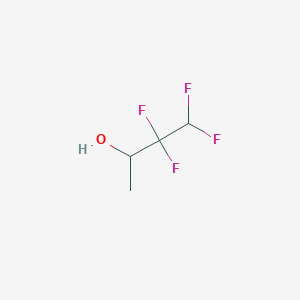
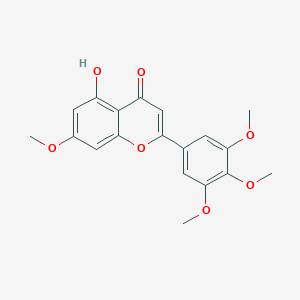
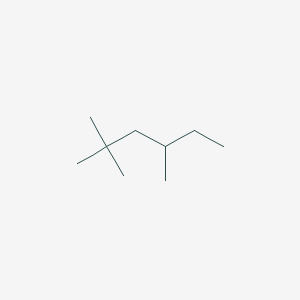
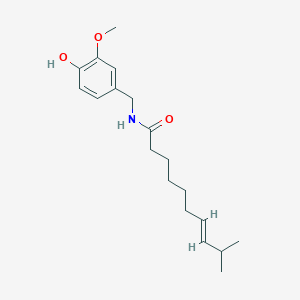
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
